molecular formula C6H16ClNO B1221220 beta-Methylcholine chloride CAS No. 2382-43-6

beta-Methylcholine chloride

Cat. No.: B1221220
CAS No.: 2382-43-6
M. Wt: 153.65 g/mol
InChI Key: RUUHDEGJEGHQKL-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Beta-Methylcholine chloride, also known as Methacholine , is a non-specific cholinergic agonist that primarily targets the muscarinic receptors in the lungs . These receptors play a crucial role in the contraction of the smooth muscle in the airways .

Mode of Action

Methacholine interacts with its targets by acting as a parasympathomimetic bronchoconstrictor . It stimulates the muscarinic receptors, leading to the contraction of the airway smooth muscle . This interaction results in bronchoconstriction, which is more significant in patients with asthma than those without .

Biochemical Pathways

The activation of muscarinic receptors by Methacholine leads to the contraction of the airway smooth muscle, a phenomenon known as airway hyperresponsiveness (AHR) . This is a complex condition associated with asthma, where the airways excessively contract in response to stimuli, reducing pulmonary function and causing symptoms such as difficulty breathing .

Pharmacokinetics

Methacholine has a charged quaternary amine structure, rendering it insoluble in lipid cell membranes . It is broken down at a relatively slow rate within the body, due to its relative resistance to acetylcholinesterases .

Result of Action

The primary result of Methacholine’s action is bronchoconstriction . In patients with airway hyperreactivity (AHR), a lower dose of Methacholine is required to induce bronchoconstriction . This forms the basis for the Methacholine challenge test to diagnose AHR .

Biochemical Analysis

Biochemical Properties

1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride plays a significant role in biochemical reactions, particularly in the cationization of starch and other polysaccharides . It interacts with enzymes such as amylases and cellulases, enhancing their activity by modifying the substrate’s surface properties. This compound also interacts with proteins and other biomolecules, forming stable complexes that can alter their biochemical behavior .

Cellular Effects

1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride affects various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism . For instance, it can enhance the uptake of nutrients by altering the cell membrane’s permeability, leading to increased metabolic activity. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with their active sites . This compound also affects gene expression by binding to DNA or RNA, altering the transcription and translation processes. These interactions result in changes in cellular function and metabolic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or extreme pH levels . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride vary with different dosages in animal models. At low doses, it can enhance metabolic activity and improve nutrient uptake . At high doses, it can cause toxic effects, such as cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects .

Metabolic Pathways

1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . This compound can enhance the activity of certain metabolic pathways, such as glycolysis and the citric acid cycle, by increasing the availability of substrates and cofactors .

Transport and Distribution

Within cells and tissues, 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, influencing its overall activity and function. The compound can accumulate in certain cellular compartments, leading to localized effects on cellular processes .

Subcellular Localization

The subcellular localization of 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. For example, it may be directed to the nucleus, where it can interact with DNA and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of beta-Methylcholine chloride involves the synthesis of trimethylacetonylammonium chloride, which is then catalytically reduced with hydrogen in the presence of platinum oxide . The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same basic principles as the laboratory methods but with optimized conditions for higher yield and purity. This includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Beta-Methylcholine chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-hydroxypropyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO.ClH/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUHDEGJEGHQKL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7562-87-0 (Parent)
Record name beta-Methylcholine chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00883835
Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
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Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2382-43-6
Record name (2-Hydroxypropyl)trimethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2382-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name beta-Methylcholine chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
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Record name (2-hydroxypropyl)trimethylammonium chloride
Source European Chemicals Agency (ECHA)
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Record name .BETA.-METHYLCHOLINE CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does beta-methylcholine chloride interact with the body?

A1: this compound acts as a cholinergic agonist, primarily stimulating muscarinic receptors in the parasympathetic nervous system. [] This stimulation mimics the actions of acetylcholine, a naturally occurring neurotransmitter. []

Q2: What are the downstream effects of this compound binding to muscarinic receptors?

A2: Binding to muscarinic receptors triggers various physiological responses, including:

  • Cardiovascular: Decreased heart rate, decreased blood pressure, and vasodilation. [, ]
  • Gastrointestinal: Increased smooth muscle contraction in the gastrointestinal tract, potentially aiding in conditions like postoperative ileus. []
  • Glandular: Increased secretions from salivary, sweat, and bronchial glands. [, ]
  • Ocular: Pupillary constriction (miosis). []

Q3: Does this compound show selectivity towards specific muscarinic receptor subtypes?

A3: Research suggests that within the scope of conducted experiments, no selective affinity of this compound for specific muscarinic receptor subtypes was observed. [] Further studies may be needed to fully elucidate any potential subtype selectivity.

Q4: Can the effects of this compound be blocked?

A4: Yes, the effects of this compound can be blocked by muscarinic antagonists, such as atropine sulfate. [, , ] Atropine competitively binds to muscarinic receptors, preventing the actions of acetylcholine and cholinergic agonists like this compound.

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